molecular formula C19H17N3O4S B2821500 (2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 1321710-65-9

(2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2821500
CAS No.: 1321710-65-9
M. Wt: 383.42
InChI Key: DLVAMMIPOSCDEU-RXYHETPMSA-N
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Description

The compound “(2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide” features a benzothiazole core substituted with methoxy and methyl groups at positions 4, 3, and 7, respectively. The acrylamide moiety is conjugated to the benzothiazol-2-ylidene group via an E-configuration double bond and includes a 3-nitrophenyl substituent.

Properties

IUPAC Name

(E)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-7-9-15(26-3)17-18(12)27-19(21(17)2)20-16(23)10-8-13-5-4-6-14(11-13)22(24)25/h4-11H,1-3H3/b10-8+,20-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVAMMIPOSCDEU-OZMFRMMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a member of the thiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H17N3O4S
  • Molecular Weight : 383.4 g/mol
  • Structure : The compound features a thiazole ring, an acrylamide moiety, and a nitrophenyl group, contributing to its biological activity.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown:

  • Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
  • In Vivo Efficacy : In animal models, certain thiazole derivatives demonstrated tumor growth inhibition comparable to FDA-approved antitumor agents .

2. Acetylcholinesterase Inhibition

Compounds containing thiazole structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's:

  • Activity : Similar compounds have shown IC50 values in the low micromolar range for AChE inhibition . This suggests potential applications in treating cognitive decline associated with Alzheimer's disease.

3. Antimicrobial Properties

Thiazole derivatives have also been reported to possess antimicrobial activity:

  • Broad Spectrum : Studies indicate effectiveness against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

StudyFindings
Study on Thiazole Derivatives Identified strong AChE inhibitors with potential for Alzheimer's treatment; IC50 values as low as 2.7 µM were noted .
Anticancer Research Demonstrated that SMART compounds, structurally similar to the target compound, effectively inhibited tubulin polymerization and induced apoptosis in cancer cells .
Microbial Activity Assessment Compounds showed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds targeting AChE can enhance acetylcholine levels in synaptic clefts, potentially improving cognitive functions.
  • Cell Cycle Arrest : By binding to tubulin and disrupting microtubule dynamics, these compounds can halt cancer cell proliferation.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of 4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-amine with 3-nitrophenylacrylamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under controlled temperatures to ensure optimal yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazole-containing compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity against both bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. This suggests its potential use in developing new antimicrobial agents .

Acetylcholinesterase Inhibition

Another significant application of thiazole derivatives is their role as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Research indicates that compounds with similar structures can effectively inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain . This mechanism is vital for enhancing cognitive function and memory retention.

Material Science Applications

Beyond biological applications, thiazole derivatives are being explored for their utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiazole compounds allow for efficient charge transport and light emission, making them suitable candidates for advanced electronic materials .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a series of thiazole derivatives, including those structurally related to This compound . The results showed that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for further development into therapeutic agents .

Case Study 2: Neuroprotective Effects

Another research effort focused on assessing the neuroprotective effects of thiazole derivatives through acetylcholinesterase inhibition assays. The findings revealed that certain compounds significantly inhibited enzyme activity, suggesting their potential role in treating Alzheimer's disease .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity vs. Polarity : Replacement of the 3-nitrophenyl acrylamide with cyclohexanecarboxamide () increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects: The nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity compared to morpholine-linked hydrazones () or dimethylamino acryloyl derivatives () .
  • Biological Implications : Thiadiazole derivatives () and morpholine-linked compounds () demonstrate anticancer activity, suggesting the target compound’s nitro group could modulate similar pathways via redox or nitration mechanisms .

Physicochemical and Spectroscopic Properties

  • IR Spectroscopy : The target compound’s acrylamide C=O stretch (~1680–1700 cm⁻¹) and nitro group absorption (~1520, 1350 cm⁻¹) differ from morpholine derivatives (), which show additional N-H stretches (~3300 cm⁻¹) .
  • NMR Data : The 3-nitrophenyl group in the target compound would exhibit distinct aromatic proton splitting (δ ~7.5–8.5 ppm) compared to chloro or methoxy substituents in analogues () .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and conditions for synthesizing (2E,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide?

  • Methodology : Synthesis typically involves coupling a substituted benzo[d]thiazole precursor with a nitrophenyl acrylamide derivative. Key steps include:

  • Step 1 : Formation of the thiazole ylidene intermediate via condensation reactions under reflux conditions (e.g., DMF at 125°C for 6 hours) using sodium methoxide as a base .
  • Step 2 : Acrylamide formation via Knoevenagel condensation, requiring precise control of pH and temperature to stabilize the α,β-unsaturated carbonyl group .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .
    • Critical Parameters : Solvent polarity (polar aprotic solvents like DMF enhance reactivity), reaction time (6–12 hours), and stoichiometric ratios (1:1 for intermediates).

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; nitrophenyl aromatic protons at δ 8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+^+ ~446.48 Da) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1520 cm1^{-1} (NO2_2 asymmetric stretch) .

Q. What preliminary biological screening assays are recommended for this compound?

  • In vitro Assays :

  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
    • Key Metrics : IC50_{50} values and dose-response curves to assess potency .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s reactivity and bioactivity?

  • Steric Effects : The 3,7-dimethyl groups on the benzo[d]thiazole ring may hinder nucleophilic attacks at the ylidene position, reducing undesired side reactions .
  • Electronic Effects : The 4-methoxy group enhances electron density on the thiazole ring, stabilizing resonance with the acrylamide moiety and modulating binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Experimental Validation : Compare analogues with substituent variations (e.g., 3-nitro vs. 4-nitro phenyl) via SAR studies .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., COX-2 or EGFR kinase). The nitrophenyl group may form π-π stacking with aromatic residues, while the acrylamide carbonyl hydrogen-bonds to catalytic lysines .
  • MD Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent to assess conformational flexibility .
  • Data Interpretation : Free energy calculations (MM-PBSA) quantify binding affinities .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

  • Approach :

  • Pseudo-First-Order Kinetics : Monitor nucleophilic additions (e.g., thiol-Michael reactions) via UV-Vis spectroscopy at varying pH (4–9) .
  • Activation Parameters : Use Arrhenius plots (k vs. 1/T) to determine EaE_a and infer mechanism (concerted vs. stepwise) .
    • Contradictions : reports base-catalyzed mechanisms, while suggests acid-mediated pathways; reconcile via pH-dependent rate profiling .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

  • Case Study : reports anticancer activity in thiophene-containing analogues, while highlights antimicrobial effects.
  • Resolution :

  • Dose-Dependent Effects : Test broad concentration ranges (nM–mM).
  • Target Specificity : Use CRISPR-Cas9 knockouts to confirm on-target vs. off-target effects .
  • Meta-Analysis : Compare published IC50_{50} values across cell lines and assay conditions .

Methodological Considerations Table

Parameter Basic Research Advanced Research
Synthesis Optimize yield via solvent selection Mechanistic studies using kinetic isotope effects
Characterization NMR/IR/MS for structural validation X-ray crystallography for 3D conformation
Bioactivity MIC/IC50_{50} screening Transcriptomic profiling (RNA-seq)
Computational Docking for binding poses QM/MM simulations for reaction pathways

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